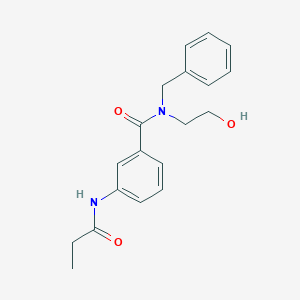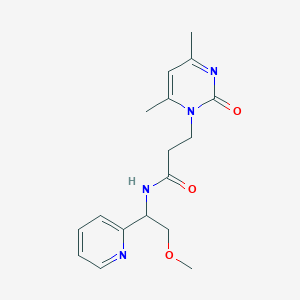
N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide, also known as BHPB, is a synthetic compound that has been extensively studied for its potential use in various scientific applications. This compound belongs to the class of benzamide derivatives and has a molecular weight of 337.42 g/mol.
作用機序
The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide is not fully understood. However, studies have shown that N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide can induce changes in gene expression patterns, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide in lab experiments is its potent anti-cancer properties. N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide. One potential avenue of research is the development of more efficient synthesis methods for N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide, which could make it more accessible for use in lab experiments. Another potential direction for research is the investigation of the potential use of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide in combination with other anti-cancer agents. Finally, further research is needed to fully understand the mechanism of action of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide and its potential use in the treatment of neurodegenerative diseases.
合成法
The synthesis of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide involves a multi-step process that includes the reaction of benzylamine with 2-bromoethanol, followed by the nucleophilic substitution of the bromo group with propionyl chloride. The resulting intermediate is then reacted with 3-aminobenzamide to form the final product, N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide.
科学的研究の応用
N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide is in the field of cancer research. Studies have shown that N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has potent anti-cancer properties and can induce apoptosis in cancer cells. N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-18(23)20-17-10-6-9-16(13-17)19(24)21(11-12-22)14-15-7-4-3-5-8-15/h3-10,13,22H,2,11-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPCWYIXMJEYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B5902566.png)
![1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902576.png)
![2-(1-isopropyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5902594.png)
acetic acid](/img/structure/B5902596.png)
![3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide](/img/structure/B5902601.png)
![8-[(2-ethylpyrimidin-5-yl)carbonyl]-2-(3-methylphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902605.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5902610.png)
![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[1-(1H-1,2,4-triazol-5-yl)ethyl]amine](/img/structure/B5902614.png)
![2-{1-(2-furylmethyl)-4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-2-yl}ethanol](/img/structure/B5902620.png)
![1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)

![2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902640.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide](/img/structure/B5902641.png)
![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)